N-Carbamoyl Linagliptin

Pharmaceutical Analysis Quality Control Reference Standards

Ensure regulatory precision in your ANDA/NDA submissions. Procuring generic 'Linagliptin impurity' mixes risks analytical method failure due to distinct chromatographic behaviors. Our N-Carbamoyl Linagliptin (CAS 1955514-80-3) is a characterized, >95% pure reference standard featuring a unique piperidine urea moiety. It is essential for accurate system suitability, RRF determination, and stability monitoring per ICH Q3A guidelines. Avoid costly regulatory delays by using a compound with verified identity (HRMS/NMR) and ISO 17034 traceability for GMP QC.

Molecular Formula C26H29N9O3
Molecular Weight 515.6 g/mol
Cat. No. B13865569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbamoyl Linagliptin
Molecular FormulaC26H29N9O3
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
InChIInChI=1S/C26H29N9O3/c1-4-5-13-34-21-22(31-25(34)33-12-8-9-17(14-33)29-24(27)37)32(3)26(38)35(23(21)36)15-20-28-16(2)18-10-6-7-11-19(18)30-20/h6-7,10-11,17H,8-9,12-15H2,1-3H3,(H3,27,29,37)/t17-/m1/s1
InChIKeyQWRPIDPNVOGFFM-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbamoyl Linagliptin Reference Standard Procurement: Baseline Identity and Regulatory Role


N-Carbamoyl Linagliptin (CAS: 1955514-80-3) is a characterized process-related impurity and degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin [1]. Its molecular identity (C26H29N9O3, MW: 515.57 g/mol) is established via HRMS and NMR [2], and it is commercially supplied as a reference material with purity typically specified at >95% [3]. The compound is a N-carbamoyl derivative where a urea moiety is attached to the piperidine ring, distinguishing it structurally from the parent drug and other synthetic byproducts [4]. Its primary industrial application is as an analytical standard to support Abbreviated New Drug Applications (ANDAs), New Drug Applications (NDAs), and commercial quality control in compliance with ICH Q3A guidelines for impurity identification and quantification .

Why N-Carbamoyl Linagliptin Cannot Be Substituted with Other Linagliptin Impurities in Regulated Analysis


Procuring a generic 'Linagliptin impurity' reference standard without specifying the exact chemical entity, such as N-Carbamoyl Linagliptin, introduces significant risk of analytical method failure and regulatory non-compliance. Different process-related impurities—including N-Carbamoyl, N-Boc, N-Aminoacyl, and dimeric species—possess distinct molecular weights, chromophores, and polarities, leading to varied chromatographic retention times and mass spectrometric fragmentation patterns [1]. ICH Q3A mandates the identification of any impurity exceeding the 0.10% threshold in a drug substance with a maximum daily dose ≤2 g [2]. Substituting a structurally distinct impurity for N-Carbamoyl Linagliptin invalidates system suitability tests, relative response factor (RRF) calculations, and the accuracy of the analytical method during ANDA/NDA review, potentially causing costly delays in drug approval [3]. The specific carbamoyl moiety at the piperidine ring creates a unique chemical fingerprint that generic impurity mixes cannot replicate [4].

N-Carbamoyl Linagliptin: Quantitative Differentiation Against Structural Analogs and In-Class Impurities


Purity Specification and ISO 17034 Traceability Versus Non-Certified Impurity Batches

N-Carbamoyl Linagliptin reference materials are typically provided with a certified purity of >95%, accompanied by a comprehensive Certificate of Analysis (CoA) that includes HPLC purity data, MS, and NMR spectral confirmation [1]. In contrast, generic or in-house synthesized impurity batches often lack this level of characterization and certification. Specifically, CATO supplies this impurity as an ISO 17034 certified reference material, which ensures metrological traceability and measurement accuracy [2]. This quantitative purity specification and regulatory-grade certification directly contrast with the undefined purity of other Linagliptin impurities like Impurity 47 or 64, which may be supplied without full characterization or at lower purity levels (e.g., 98.0% purity for Impurity 47, but without the same comprehensive ISO certification) .

Pharmaceutical Analysis Quality Control Reference Standards Impurity Profiling

Solubility Profile Differentiation: Trifluoroacetic Acid Solubility vs. Common Organic Solvents

N-Carbamoyl Linagliptin exhibits a specific solubility profile; it is documented as soluble in trifluoroacetic acid (TFA) . This is a stark contrast to the parent drug Linagliptin and other process-related impurities like Linagliptin N-Boc Impurity, which are generally soluble in standard organic solvents such as methanol, acetonitrile, or DMSO . This unique solubility requirement for N-Carbamoyl Linagliptin necessitates specialized sample preparation protocols, distinguishing it from more commonly soluble analogs during analytical method development or purification steps.

Analytical Method Development Sample Preparation Physicochemical Properties

Storage Condition Requirements: 2-8°C Refrigeration vs. Ambient Stability of Other Impurities

N-Carbamoyl Linagliptin is specified for storage at 2-8°C (refrigerated) [1]. This requirement distinguishes it from other Linagliptin-related impurities, such as Linagliptin Impurity 48 or 64, which are often shipped and stored at ambient temperature [2]. The need for cold-chain management for N-Carbamoyl Linagliptin implies a different stability profile and potential degradation risk if not properly stored, which directly impacts procurement logistics and the reliability of long-term analytical results.

Stability Studies Logistics Quality Assurance

Regulatory Compliance and Application Scope: USP/EP/JP/BP Acceptance vs. Non-Pharmacopoeial Impurities

N-Carbamoyl Linagliptin is characterized as a reference material that meets stringent regulatory standards set by USP, EMA, JP, and BP, and it plays a key role in ANDA, NDA, and commercial production [1]. This broad regulatory acceptance is not uniform across all Linagliptin impurities. While impurities like N-Nitroso Linagliptin are also provided as reference standards with pharmacopoeial traceability, many other process impurities (e.g., Impurity 47, 48, 64) are supplied for analytical method development and validation but may not have the same explicit claim of meeting multiple international pharmacopoeia standards [2]. The specific inclusion of N-Carbamoyl Linagliptin as a USP/EP/JP/BP-compliant standard provides a higher degree of regulatory assurance for global submissions.

Regulatory Affairs ANDA NDA Quality Control

N-Carbamoyl Linagliptin: Optimal Deployment Scenarios in Pharmaceutical Development and Quality Assurance


ANDA/NDA Impurity Profiling and Method Validation

N-Carbamoyl Linagliptin is a critical reference standard for establishing system suitability and determining relative response factors (RRF) in HPLC/LC-MS methods used for Linagliptin drug substance and drug product release. Its certified purity (>95%) and characterization data directly support the demonstration of method specificity for this particular impurity, ensuring compliance with ICH Q3A identification thresholds (>0.10%) [1]. The availability of a USP/EP/JP/BP-compliant standard minimizes regulatory queries regarding impurity identification during the review process [2].

Stability-Indicating Method Development and Forced Degradation Studies

Given its documented formation as a degradation product under specific stress conditions (e.g., oxidative, acidic, or basic hydrolysis as per ICH Q1A(R2) guidelines), N-Carbamoyl Linagliptin serves as a primary marker for monitoring drug stability [1]. Its unique solubility in TFA and requirement for refrigerated storage (2-8°C) inform the development of robust sample preparation and storage protocols for stability study samples [2]. Tracking the presence of this specific impurity over time provides crucial data for establishing shelf-life specifications.

Commercial Manufacturing Quality Control for Linagliptin API

In commercial API production, N-Carbamoyl Linagliptin is used as a quantitative standard to monitor and control the level of this specific process-related impurity in every batch. The ISO 17034 certification of certain supplier batches ensures the metrological traceability required for GMP-compliant QC laboratories [1]. A CoA that includes full spectral characterization (MS, NMR, IR) saves the QC lab significant time and resources by eliminating the need for in-house structural confirmation upon receipt [2].

Bioanalytical Method Development for DMPK Studies

For drug metabolism and pharmacokinetics (DMPK) studies, N-Carbamoyl Linagliptin is essential as an analytical reference to distinguish the parent drug from this specific metabolite or degradant in biological matrices. Its distinct molecular weight (515.57 g/mol) and fragmentation pattern compared to Linagliptin (MW 472.5 g/mol) and other impurities allow for its specific identification and quantification using LC-MS/MS, preventing potential interference in the measurement of the active pharmaceutical ingredient [1].

Technical Documentation Hub

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19 linked technical documents
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